Cas no 949095-17-4 (ethyl(1-methyl-1H-pyrazol-4-yl)methylamine)

ethyl(1-methyl-1H-pyrazol-4-yl)methylamine Chemical and Physical Properties
Names and Identifiers
-
- N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine
- ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine
- CS-0298679
- ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- N-[(1-methylpyrazol-4-yl)methyl]ethanamine
- 949095-17-4
- SCHEMBL2264125
- BS-39247
- F2169-0286
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, AldrichCPR
- MFCD08700724
- EN300-58546
- AKOS000262811
- WODLNVYLYQXAOH-UHFFFAOYSA-N
- STL585249
- ETHYL[(1-METHYLPYRAZOL-4-YL)METHYL]AMINE
- DB-342858
- ethyl(1-methyl-1H-pyrazol-4-yl)methylamine
-
- MDL: MFCD08700724
- Inchi: InChI=1S/C7H13N3/c1-3-8-4-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3
- InChI Key: WODLNVYLYQXAOH-UHFFFAOYSA-N
- SMILES: CCNCC1=CN(C)N=C1
Computed Properties
- Exact Mass: 139.110947427g/mol
- Monoisotopic Mass: 139.110947427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 94.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 29.8Ų
ethyl(1-methyl-1H-pyrazol-4-yl)methylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58546-1.0g |
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
949095-17-4 | 95.0% | 1.0g |
$105.0 | 2025-02-20 | |
Enamine | EN300-58546-10.0g |
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
949095-17-4 | 95.0% | 10.0g |
$849.0 | 2025-02-20 | |
Life Chemicals | F2169-0286-5g |
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
949095-17-4 | 95%+ | 5g |
$324.0 | 2023-09-06 | |
1PlusChem | 1P00J1PG-5g |
N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine |
949095-17-4 | 95% | 5g |
$441.00 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369349-250mg |
n-((1-Methyl-1h-pyrazol-4-yl)methyl)ethanamine |
949095-17-4 | 95+% | 250mg |
¥1652.00 | 2024-04-24 | |
eNovation Chemicals LLC | Y1236288-5g |
N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine |
949095-17-4 | 95% | 5g |
$650 | 2025-02-24 | |
Enamine | EN300-58546-2.5g |
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
949095-17-4 | 95.0% | 2.5g |
$231.0 | 2025-02-20 | |
Life Chemicals | F2169-0286-10g |
ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine |
949095-17-4 | 95%+ | 10g |
$515.0 | 2023-09-06 | |
TRC | M103863-100mg |
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine |
949095-17-4 | 100mg |
$224.00 | 2023-05-18 | ||
TRC | M103863-1g |
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine |
949095-17-4 | 1g |
$ 1200.00 | 2023-09-07 |
ethyl(1-methyl-1H-pyrazol-4-yl)methylamine Related Literature
-
Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
Additional information on ethyl(1-methyl-1H-pyrazol-4-yl)methylamine
Introduction to Ethyl(1-methyl-1H-pyrazol-4-yl)methylamine (CAS No. 949095-17-4)
Ethyl(1-methyl-1H-pyrazol-4-yl)methylamine, a compound with the chemical identifier CAS No. 949095-17-4, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and structural versatility. The presence of the ethyl and methyl substituents on the pyrazole ring enhances its reactivity and potential applications in drug development.
The< strong>Ethyl(1-methyl-1H-pyrazol-4-yl)methylamine molecule exhibits a unique structural framework that positions it as a valuable intermediate in the synthesis of more complex pharmacophores. Pyrazole derivatives are known for their role in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer agents. The specific substitution pattern in this compound, particularly the 1-methyl group at the 1-position and the methylamine moiety at the 4-position, contributes to its distinct chemical properties and biological potential.
In recent years, there has been a surge in research focusing on pyrazole-based compounds due to their ability to modulate multiple biological targets simultaneously. This multitarget interaction is highly desirable in drug discovery, as it can lead to the development of more effective and less toxic therapeutic agents. The< strong>Ethyl(1-methyl-1H-pyrazol-4-yl)methylamine has been explored in several preclinical studies for its potential role in inhibiting key enzymes and receptors involved in diseases such as cancer and inflammation.
One of the most compelling aspects of this compound is its synthetic accessibility. The pyrazole core can be easily functionalized, allowing chemists to modify its structure and tailor its biological activity. This flexibility has led to numerous derivatives being investigated for their pharmacological effects. For instance, studies have shown that certain pyrazole derivatives can exhibit potent inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
The< strong>Ethyl(1-methyl-1H-pyrazol-4-yl)methylamine has also been studied for its potential application in oncology research. Pyrazole derivatives have demonstrated promising results in disrupting cancer cell proliferation and inducing apoptosis. The< strong>methylamine group in this compound may play a critical role in interacting with specific amino acid residues on target proteins, thereby modulating their function. This interaction could lead to the development of novel anticancer drugs that offer improved efficacy and reduced side effects compared to existing therapies.
In addition to its pharmaceutical applications, this compound has shown promise in material science research. The unique electronic properties of pyrazole derivatives make them suitable candidates for use in organic semiconductors and catalysts. The< strong>Ethyl(1-methyl-1H-pyrazol-4-yl)methylamine could potentially be used to develop new materials with enhanced conductivity or catalytic activity, contributing to advancements in fields such as electronics and renewable energy.
The synthesis of< strong>Ethyl(1-methyl-1H-pyrazol-4-yl)methylamine involves several well-established organic reactions, including condensation reactions between hydrazine derivatives and ketones or aldehydes, followed by functional group transformations. These synthetic routes are highly optimized and scalable, making it feasible to produce this compound in large quantities for both research and commercial purposes.
Ongoing research continues to uncover new applications for pyrazole derivatives like< strong>Ethyl(1-methyl-1H-pyrazol-4-yl)methylamine. Innovations in computational chemistry and high-throughput screening techniques are accelerating the discovery of novel pharmacophores with improved properties. These advancements are expected to lead to the development of next-generation drugs that address unmet medical needs more effectively.
The< strong>CAS No. 949095-17-4 identifier ensures that researchers can reliably access and reference this compound through various chemical supply vendors worldwide. This standardized naming system is crucial for maintaining consistency across scientific literature and patents, facilitating collaboration among researchers globally.
In conclusion, Ethyl(1-methyl-1H-pyrazol-4-yl)methylamine represents a significant advancement in pharmaceutical chemistry with its versatile structure and wide range of potential applications. Its role as an intermediate in drug synthesis, along with its promising biological activities, positions it as a valuable asset in ongoing research efforts aimed at developing innovative therapeutic agents.
949095-17-4 (ethyl(1-methyl-1H-pyrazol-4-yl)methylamine) Related Products
- 400877-05-6((1-Methyl-1H-pyrazol-4-yl)methanamine)
- 2640951-11-5(N-ethyl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide)
- 72433-66-0(dibenzo[b,d]thiophen-4-amine)
- 2137086-73-6(N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}-4-nitrobenzene-1-sulfonamide)
- 1805264-30-5(3-(Difluoromethyl)-4-methoxy-2-(trifluoromethyl)pyridine-5-methanol)
- 477294-53-4(3-(2,5-dichlorobenzamido)-1-benzofuran-2-carboxamide)
- 1016514-50-3(2-(2,5-dimethylphenoxy)-1-(piperazin-1-yl)propan-1-one)
- 2734778-33-5((4-(Benzyloxy)-3-chloro-2-methylphenyl)(methyl)sulfane)
- 1394776-39-6(2-bromo-N-(2-fluorophenyl)pyridine-4-carboxamide)
- 2166638-76-0(4-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid)
